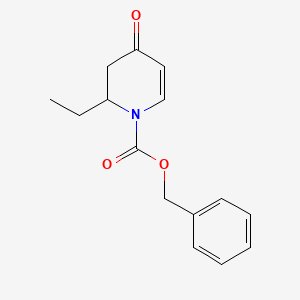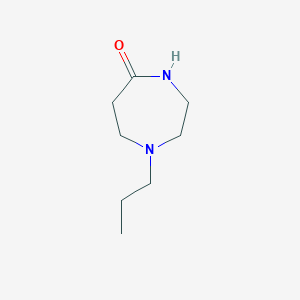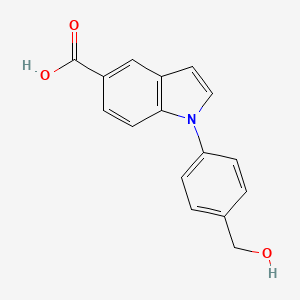
20:0 Coenzyme A, arachidoyl Coenzyme A (ammonium salt), powder
Übersicht
Beschreibung
20:0 Coenzyme A, also known as arachidoyl Coenzyme A, belongs to the group of long-chain acyl-CoAs . It serves as a key lipid metabolite .
Molecular Structure Analysis
The molecular formula of 20:0 Coenzyme A, arachidoyl Coenzyme A (ammonium salt) is C41H83N10O17P3S . Its molecular weight is 1113.14 .Physical And Chemical Properties Analysis
20:0 Coenzyme A, arachidoyl Coenzyme A (ammonium salt) is a hygroscopic and light-sensitive powder . It is stable for 1 year and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Regulation in Hypertension and Cardiovascular Function
Arachidoyl Coenzyme A and its derivatives, particularly 20-Hydroxyeicosatetraenoic acid (20-HETE), play significant roles in hypertension and cardiovascular function. 20-HETE is known for its vasoconstrictive properties and its involvement in renal tubular sodium transport. The regulation of 20-HETE by salt intake has been observed in hypertension cases, indicating a disrupted relationship between sodium excretion and 20-HETE, especially in salt-sensitive patients, affecting salt excretion and blood pressure regulation (Laffer et al., 2003). Additionally, arachidonic acid metabolites produced by cytochrome P450 enzymes, including 20-HETE, have critical roles in controlling renal, pulmonary, cardiac functions, and vascular tone. These metabolites are also involved in renal sodium transport and have implications in hypertension and other cardiovascular diseases (Roman, 2002).
Cerebral and Neural Applications
Arachidoyl Coenzyme A is involved in the cerebral synthesis and elongation of fatty acids. Studies on swine cerebral microsomes show that the condensation and elongation of arachidoyl-CoA lead to the production of various fatty acids, indicating its role in the biosynthesis of cerebral lipids (Yoshida & Takeshita, 1987a), (Yoshida & Takeshita, 1987b). Moreover, the enzyme Δ-6 desaturase, crucial for producing arachidonic acid (20:4(n-6)), is expressed predominantly in the brain and is vital for brain development, suggesting the importance of arachidoyl-CoA and its metabolites in neural functions (Cho, Nakamura, & Clarke, 1999).
Metabolism and Biological Activities
20-HETE metabolism in coronary endothelial cells is significant, as it is incorporated into phospholipids and converted into various metabolites, playing a role in modulating coronary vascular functions (Kaduce et al., 2004). Furthermore, the metabolic production of 20-HETE in the human kidney and its role in blood pressure regulation have been emphasized, with specific cytochrome P450 enzymes identified as responsible for its synthesis (Lasker et al., 2000).
Wirkmechanismus
Target of Action
The primary target of 20:0 Coenzyme A, also known as arachidoyl Coenzyme A, is the group of enzymes known as ceramide synthases . These enzymes play a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of cell membranes and plays a role in a variety of cellular functions .
Mode of Action
Arachidoyl Coenzyme A interacts with its target, ceramide synthases, by serving as a substrate for these enzymes . The enzymes catalyze the reaction that attaches the arachidoyl group from the Coenzyme A to a sphingosine molecule, creating a ceramide . This process is part of the larger sphingolipid metabolic pathway.
Biochemical Pathways
The action of arachidoyl Coenzyme A primarily affects the sphingolipid metabolic pathway . This pathway is responsible for the synthesis of sphingolipids, a class of lipids that includes ceramides. Sphingolipids play a role in many cellular processes, including cell recognition, signal transduction, and apoptosis .
Result of Action
The action of arachidoyl Coenzyme A results in the production of ceramides . Ceramides are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the action of arachidoyl Coenzyme A can have wide-ranging effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), serves as a key lipid metabolite. It is used as an internal standard for measuring long-chain acyl-coenzyme A concentrations and enrichment by liquid chromatography/tandem mass spectrometry . Additionally, it acts as a substrate in ceramide synthase assays . This compound interacts with various enzymes, including ceramide synthase, which catalyzes the formation of ceramide from sphingosine and a fatty acyl-CoA . The interaction between 20:0 Coenzyme A and ceramide synthase is essential for the synthesis of ceramide, a critical component of cell membranes and signaling molecules.
Molecular Mechanism
The molecular mechanism of 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), involves its role as a substrate for ceramide synthase . This enzyme catalyzes the transfer of the fatty acyl group from 20:0 Coenzyme A to sphingosine, forming ceramide . The binding interaction between 20:0 Coenzyme A and ceramide synthase is crucial for the enzyme’s activity. Additionally, 20:0 Coenzyme A can influence gene expression by modulating the levels of ceramide, which acts as a signaling molecule in various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), can change over time. This compound is stable when stored at -20°C and can be used for up to one year . Its stability and activity may decrease over time if not stored properly. Long-term studies have shown that 20:0 Coenzyme A can have lasting effects on cellular function, particularly in lipid metabolism and enzyme activity . Degradation of the compound can lead to changes in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), vary with different dosages in animal models. At lower doses, it can effectively modulate lipid metabolism and enzyme activity without causing adverse effects . At higher doses, it may lead to toxic effects and disrupt cellular function . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity and adverse effects become prominent .
Transport and Distribution
Within cells and tissues, 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 20:0 Coenzyme A are essential for its role in lipid metabolism and enzyme activity modulation.
Eigenschaften
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34?,35+,36+,40-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQFGWHSMZFGCX-LEEULGQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H83N10O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677195 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1113.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799812-91-2 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)


![Bis[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1504347.png)
![Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate](/img/structure/B1504348.png)